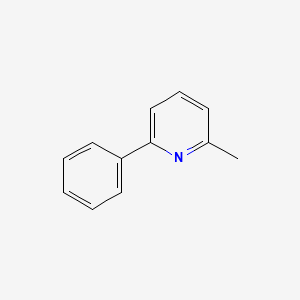

2-Methyl-6-phenylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREMYQDDZRJQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963518 | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46181-30-0 | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46181-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046181300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Methyl 6 Phenylpyridine

Novel Single-Step Synthesis Routes

Recent advancements have led to the development of a novel, single-step synthesis for 2-Methyl-6-phenylpyridine, offering a more efficient and environmentally friendly alternative to traditional multi-step processes. iitm.ac.in This approach is characterized by its use of heterogeneous catalysis in the vapor phase.

A groundbreaking single-step synthesis involves the vapor-phase reaction of acetophenone (B1666503), acetone (B3395972), formaldehyde (B43269), and ammonia (B1221849) over molecular sieve catalysts. rsc.org This method represents the first successful synthesis of this compound from non-heterocyclic starting materials in a single catalytic step. rsc.orgresearchgate.net The reaction is typically conducted in a fixed-bed, down-flow glass reactor at atmospheric pressure. iitm.ac.in This approach is considered an eco-friendly process that is potentially suitable for large-scale production, minimizing waste and avoiding the tedious work-up procedures associated with homogeneous catalysis. iitm.ac.iniitm.ac.in

The choice of catalyst is critical in the vapor-phase synthesis of substituted pyridines, with both efficiency and selectivity being heavily influenced by the catalyst's structural properties, such as pore size and acidity. iitm.ac.inresearchgate.net Studies have compared the performance of mesoporous materials like Al-MCM-41 with various microporous zeolites, including HY, Hβ, and HZSM-5.

Mesoporous Al-MCM-41, which possesses larger pore diameters, has demonstrated high selectivity towards the formation of sterically demanding aryl pyridines. iitm.ac.inresearchgate.net In contrast, microporous zeolites like HZSM-5 and Hβ, while showing high conversion rates, may exhibit lower selectivity for larger product molecules due to pore size restrictions that can lead to side reactions. iitm.ac.in The catalytic activity for the synthesis of 2-phenylpyridine (B120327) follows the order: HY > Hβ > HZSM-5. rsc.orgrsc.org Mesoporous Al-MCM-41 is noted as a good catalyst for cyclization reactions compared to these microporous alternatives. researchgate.net

Table 1: Comparison of Catalytic Performance in Aryl Pyridine (B92270) Synthesis This table illustrates the general trends observed in the catalytic activity and selectivity of different molecular sieves in the synthesis of aryl pyridines.

| Catalyst Type | Pore Structure | Typical Conversion Rate | Selectivity for Bulky Products | Key Characteristics |

| Al-MCM-41 | Mesoporous | Moderate to High | High | Large, uniform pores; suitable for bulky molecules. iitm.ac.inresearchgate.net |

| HY Zeolite | Microporous | High | Moderate | High cyclization activity. rsc.orgrsc.org |

| Hβ Zeolite | Microporous | High | Moderate to Low | High activity, but potential for side reactions. iitm.ac.inrsc.org |

| HZSM-5 | Microporous | High | Low | Shape-selective; may restrict formation of larger products. iitm.ac.in |

To improve the yield and selectivity of the desired product, catalyst modification is a common strategy. In the synthesis of 2-phenylpyridine derivatives, modifying HY zeolite with cobalt has proven to be highly effective. iitm.ac.inrsc.org Research indicates that the maximum yield of 2-phenylpyridine was achieved using a 3 wt% cobalt-modified HY zeolite catalyst at a reaction temperature of 400 °C. iitm.ac.inrsc.org Similarly, for the synthesis of 5-methyl-2-phenylpyridine, the highest yield was obtained over a 3 wt% CoHY zeolite at 400 °C. rsc.org This enhancement is attributed to the altered acidic and electronic properties of the catalyst upon metal incorporation.

Table 2: Effect of Cobalt Modification on HY Zeolite for Phenylpyridine Synthesis

| Catalyst | Product | Reaction Temperature | Yield |

| HY Zeolite | 2-Phenylpyridine | 400 °C | Lower |

| 3 wt% Co-HY Zeolite | 2-Phenylpyridine | 400 °C | Maximum Yield iitm.ac.inrsc.org |

| HY Zeolite | 5-Methyl-2-phenylpyridine | 400 °C | Lower |

| 3 wt% Co-HY Zeolite | 5-Methyl-2-phenylpyridine | 400 °C | Maximum Yield rsc.org |

A plausible mechanism for the single-step synthesis of aryl pyridines over molecular sieve catalysts has been proposed. iitm.ac.inresearchgate.net The reaction is thought to proceed through the formation of imine and amine intermediates. These intermediates subsequently undergo dehydrogenation and deamination steps to form the final pyridine ring structure. iitm.ac.in The specific distribution of products and by-products observed in these reactions supports the proposed mechanistic pathway, which is heavily influenced by the acid sites on the catalyst surface. iitm.ac.inresearchgate.net

Conventional and Established Synthetic Pathways

Alongside novel single-step methods, more established synthetic routes for phenylpyridines exist, including those that utilize homogeneous photocatalysis.

An alternative synthesis of 2-phenylpyridine involves a homogeneous photocatalytic reaction. iitm.ac.in This method utilizes the reaction of benzonitrile and ethylene in the presence of light, catalyzed by a cobalt(I) complex. iitm.ac.in While effective, homogeneous catalysis methods often present challenges related to catalyst recovery and require more complex work-up procedures to separate the catalyst from the product mixture. iitm.ac.in

Reactions Involving Aryllithium with Pyridine and Picolines

The synthesis of 2-phenylpyridine derivatives through the reaction of aryllithium reagents with pyridine or its substituted forms, like picolines, is a fundamental method in heterocyclic chemistry. When phenyllithium is reacted with pyridine, the primary product is 2-phenylpyridine, with no formation of the 4-phenyl isomer. researchgate.net This reaction can be extended to substituted pyridines. For instance, the reaction of phenyllithium with 3-picoline (3-methylpyridine) predominantly yields 3-methyl-2-phenylpyridine, demonstrating a strong preference for addition at the C2 position. researchgate.net

Applying this principle to the synthesis of this compound would involve the reaction of phenyllithium with 2-picoline (2-methylpyridine). The mechanism involves the nucleophilic addition of the phenyllithium to the pyridine ring. The electronegative nitrogen atom in the pyridine ring makes the α-positions (C2 and C6) electron-deficient and thus susceptible to nucleophilic attack. In the case of 2-picoline, the phenyllithium can attack either the C4 or C6 position. However, the reaction shows a high degree of regioselectivity, favoring attack at the position ortho to the nitrogen atom.

Competitive reaction studies have shown that the reactivity order towards phenyllithium is 3-picoline > pyridine > 3-ethylpyridine. researchgate.net A methyl substituent at the 3-position activates the 2-position for nucleophilic attack. researchgate.net This suggests that electronic effects play a crucial role in directing the regioselectivity of the arylation.

Regioselective Alkylation Strategies

Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the multiple reactive positions on the ring. nih.govmdpi.com The pyridine ring is prone to nucleophilic substitution at the C2 and C4 positions. nih.govpharmaguideline.com Without proper control, alkylation reactions can lead to a mixture of isomers, which necessitates difficult purification steps. nih.govmdpi.com

One of the primary issues with many existing methods for synthesizing substituted pyridines is the lack of regioselective control, leading to the indiscriminate addition of alkyl groups to the 2, 3, and 4 positions. nih.gov For example, methods that proceed via the generation of alkyl radicals often lack synthetic utility due to insufficient regioselective control. nih.govmdpi.com

To overcome these challenges, various strategies have been developed:

Use of Blocking Groups : A simple maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position. nih.govchemrxiv.org This approach prevents reaction at other sites and allows for the specific functionalization of the desired position. nih.govchemrxiv.org

Directed Lithiation : The presence of directing groups on the pyridine ring can guide organolithium reagents to specific positions. Substituted (6-methyl-2-pyridyl)methyllithium species can be generated and reacted with electrophiles, allowing for functionalization adjacent to the directing group. nih.gov

Catalyst Control : In some cases, the choice of catalyst can influence the regioselectivity. For instance, a ZnMe2-mediated direct alkylation of pyridines showed that while C2-alkylation was predominant in most cases, unsubstituted pyridine yielded C4-alkylation products, indicating that catalyst-substrate interactions can direct the outcome. acs.org

Mechanochemical Activation : A method using mechanochemically activated magnesium(0) metal has been shown to be a highly active mediator for the direct C4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity. organic-chemistry.orgnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly important in the synthesis of specialty chemicals like this compound. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. nih.govacs.orggreenchemistry-toolkit.orgedu.krd The use of solid acid catalysts, such as zeolites and molecular sieves, in the vapor-phase synthesis of pyridines from simple, non-heterocyclic starting materials is a prime example of green chemistry in action. rsc.orgresearchgate.net

Advantages of Solid Acid Catalysts (Zeolites, Molecular Sieves) over Homogeneous Catalysts

Solid acid catalysts, particularly zeolites and other molecular sieves, offer significant advantages over traditional homogeneous catalysts in the synthesis of pyridines. nih.govresearchgate.net

| Feature | Solid Acid Catalysts (e.g., Zeolites) | Homogeneous Catalysts |

| Separation | Easily separated from the reaction mixture by simple filtration. | Separation can be difficult, often requiring extraction or distillation. rsc.org |

| Reusability | Can be regenerated and reused multiple times, reducing cost and waste. | Often difficult to recover and reuse, leading to catalyst waste. rsc.org |

| Corrosion | Generally less corrosive to reaction vessels. | Can be highly corrosive, requiring specialized equipment. |

| Environmental Impact | More environmentally benign; reduces hazardous waste streams. researchgate.net | Can lead to contaminated waste streams that are difficult to treat. |

| Selectivity | Shape-selective properties can lead to higher yields of the desired product. | May have lower selectivity, leading to more by-products. |

| Process | Well-suited for continuous flow processes. nih.govresearchgate.net | More commonly used in batch processes. |

The vapor-phase cyclization of compounds like acetophenone, acetone, formaldehyde, and ammonia over microporous and mesoporous molecular sieve catalysts represents a single-step, environmentally friendly route to this compound. rsc.orgresearchgate.net

Minimization of Hazardous By-products and Facilitation of Catalyst Recovery

A core tenet of green chemistry is the minimization of waste, particularly hazardous by-products. nih.govacs.org Traditional pyridine syntheses can generate significant waste and use toxic reagents or solvents. rsc.org For example, the Chichibabin pyridine synthesis historically used N,N-dimethylaniline as a solvent, which is toxic and complicates product purification. rsc.org

The use of heterogeneous solid acid catalysts like zeolites in a one-pot synthesis of this compound significantly reduces the formation of hazardous by-products. rsc.orgresearchgate.net These reactions are often performed in the vapor phase, which can eliminate the need for solvents altogether. rsc.org

Catalyst recovery is a major advantage of using solid catalysts. semanticscholar.org Because they are in a different phase from the reaction mixture (solid catalyst, gas-phase reactants/products), they can be easily separated by filtration after the reaction is complete. This allows for the catalyst to be regenerated and reused, which is both economically and environmentally beneficial. This contrasts sharply with homogeneous catalysts, which are dissolved in the reaction medium and are often difficult and energy-intensive to separate and recover. rsc.org

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and greener methods for producing chemical compounds. Continuous flow synthesis is one such innovation that has been successfully applied to the synthesis of substituted pyridines.

Continuous Flow Synthesis for α-Methylation of Pyridines

Continuous flow synthesis offers numerous advantages over traditional batch processing for reactions like the α-methylation of pyridines. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This technique involves pumping a solution of the starting material through a heated column packed with a heterogeneous catalyst. nih.govresearchgate.net

A simplified bench-top continuous flow setup has been used to synthesize a series of 2-methylpyridines with a high degree of selectivity and in a much greener fashion than conventional batch methods. nih.govresearchgate.netsemanticscholar.orgresearchgate.net In this process, a solution of the pyridine substrate in a low boiling point alcohol (like 1-propanol) is passed through a column packed with Raney® nickel at high temperature (>180 °C). nih.govresearchgate.netresearchgate.net

Advantages of Continuous Flow Synthesis over Batch Processes: nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Shorter Reaction Times : Reactions that could take 44-212 hours in a batch process can be completed in a fraction of the time. researchgate.net

Increased Safety : The small reaction volume at any given time minimizes the risks associated with high temperatures and reactive materials. nih.govresearchgate.netsemanticscholar.org

Avoidance of Work-up Procedures : The use of a low-boiling-point solvent allows for simple evaporation to yield a clean product, avoiding laborious liquid-liquid extractions. nih.govresearchgate.netsemanticscholar.org

Reduced Waste : The process is inherently greener, with better atom economy and less solvent waste. nih.govsemanticscholar.orgresearchgate.net

Catalyst Reusability : The catalyst is contained within the column and can be reused for multiple runs, limiting the handling of pyrophoric catalysts like Raney® nickel. mdpi.com

The proposed mechanism for this α-methylation involves either heterogeneous catalysis, where a methylating species is generated on the catalyst surface and attacks the pyridine at the sterically less hindered α-position, or a Ladenberg rearrangement. nih.govmdpi.comresearchgate.net

Photochemical Alkylation of Heteroarenes Leading to Methylated Pyridines

The direct functionalization of heteroarenes is a cornerstone of medicinal chemistry, enabling the structural diversification of molecules like pyridines. Photochemical methods offer a sustainable and efficient alternative to traditional transition-metal-catalyzed reactions, often obviating the need for initiators and stoichiometric oxidants.

A notable advancement in this area is the photochemical alkylation of electron-deficient heteroarenes through the direct excitation of the protonated heterocycle. In this process, alcohols such as methanol can serve as the alkylating agents. Specifically, the photochemical methylation of 2-phenylpyridine has been demonstrated to yield this compound.

The reaction is typically carried out by irradiating a solution of the protonated heteroarene and the alcohol with UVA LEDs. This method has been successfully applied to a variety of substituted pyridines and other heterocycles. For the synthesis of this compound, 2-phenylpyridine is treated with methanol and hydrochloric acid, followed by irradiation. This process leads to the formation of the desired methylated product in good yield.

| Substrate | Alkylating Agent | Light Source | Yield (%) |

| 2-Phenylpyridine | Methanol | 2 x UVA LEDs | 59 |

Reaction Conditions: 2-Phenylpyridine (0.4 mmol), Methanol (0.8 mL), concentrated HCl (2.0 mmol), irradiated for 8 hours.

The proposed mechanism involves the direct excitation of the protonated pyridine ring, which then reacts with the alcohol to generate an alkyl radical that subsequently adds to the heteroaromatic core. This approach highlights the potential of photochemical methods for the regioselective C-H functionalization of heteroarenes.

Synthesis of Oxidized Forms: this compound 1-oxide

Pyridine N-oxides are valuable intermediates in organic synthesis as they exhibit altered reactivity compared to their parent pyridines, facilitating substitutions at the 2- and 4-positions. The N-oxide functionality can be readily introduced by the direct oxidation of the pyridine nitrogen.

The synthesis of this compound 1-oxide can be achieved through the oxidation of this compound. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and acetic acid. These reagents are effective for the N-oxidation of a wide range of pyridines, including those bearing alkyl and aryl substituents.

A general procedure for the N-oxidation of a substituted pyridine involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane or acetic acid, and treating it with the oxidizing agent. The reaction is typically stirred at room temperature until the starting material is consumed. For instance, reacting 2-methylpyridine (B31789) with a mixture of acetic acid and hydrogen peroxide is a known method for the synthesis of 2-methylpyridine N-oxide. A similar protocol would be applicable for the conversion of this compound to its corresponding N-oxide.

The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid or the protonated hydrogen peroxide. Subsequent proton transfer steps lead to the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct. The presence of substituents on the pyridine ring can influence the rate of oxidation, but generally, the reaction proceeds efficiently for a broad scope of substrates.

Catalytic Applications and Mechanistic Insights Involving 2 Methyl 6 Phenylpyridine and Its Derivatives

Role as Ligands in Transition Metal Catalysis

The compound 2-Methyl-6-phenylpyridine and its parent structure, 2-phenylpyridine (B120327), serve as highly effective "directing groups" in transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring acts as a robust coordinating site for a metal center. This initial coordination positions the metal catalyst in close proximity to the C-H bonds on the ortho position of the phenyl ring, facilitating their selective activation. This chelation-assisted strategy is a powerful method for functionalizing otherwise unreactive C-H bonds, leading to the formation of stable five-membered metallacycles.

Cyclometalation Reactions with Precious Metals (e.g., Rhodium(I), Platinum(II), Iridium(III), Palladium(II), Nickel)

Cyclometalation is a fundamental organometallic reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. 2-Phenylpyridine and its derivatives are classic examples of ligands that undergo this process with a range of precious metals.

Rhodium (Rh): Rhodium complexes, such as [CpRhCl₂]₂ (where Cp is pentamethylcyclopentadienyl), readily react with 2-phenylpyridines. nih.gov The process involves an initial cyclometalation event, which is a key step in subsequent C-H functionalization reactions. nih.govresearchgate.net Computational and experimental studies show that rhodium catalysts are well-suited for these C-H activation processes. nih.gov

Platinum (Pt): Platinum(II) complexes are extensively studied for their photophysical properties, which are often derived from cyclometalated structures. acs.org The synthesis of cyclometalated Pt(II) complexes can be achieved by reacting Pt(II) precursors like K₂[PtCl₄] or [PtCl₂(NCPh)₂] with 2-phenylpyridine. rsc.org Photochemical methods have also been developed, where irradiating a mixture of a Pt(II) precursor and 2-phenylpyridine at room temperature promotes facile cyclometalation. rsc.org

Iridium (Ir): Iridium(III) complexes, particularly those containing the Cp* ligand, are highly effective for C-H activation. The reaction of [Cp*IrCl₂]₂ with 2-phenylpyridines in the presence of a base like sodium acetate (B1210297) leads to the formation of stable cyclometalated iridium complexes. This reaction is a cornerstone for many iridium-catalyzed transformations.

Palladium (Pd): Palladium-catalyzed C-H activation of 2-phenylpyridine is a powerful tool in organic synthesis. The nitrogen atom directs the palladium catalyst to the ortho C-H bond of the phenyl ring, forming a palladacycle intermediate. This intermediate is central to numerous cross-coupling reactions. The process typically begins with the reaction of a Pd(II) salt, such as Palladium(II) acetate, with 2-phenylpyridine.

Nickel (Ni): While less common than their noble metal counterparts, nickel complexes can also undergo cyclometalation. Direct base-assisted C(sp²)–H cyclometalation of 6-phenyl-2,2′-bipyridine has been achieved using Ni(II) precursors, demonstrating that first-row transition metals can also be utilized for these transformations.

| Metal | Precursor | Reaction Conditions | Resulting Complex Type |

|---|---|---|---|

| Rhodium(III) | [CpRhCl₂]₂ | AgSbF₆, Cu(O₂C₇H₁₃)₂, THF, 50 °C | Cationic cyclometalated Rh(III) complex. acs.org |

| Platinum(II) | (Bu₄N)₂[Pt₂Cl₆] | Base, green light irradiation, acetone (B3395972), RT | Anionic cyclometalated Pt(II) complex: Bu₄N[PtCl₂(ppy)]. rsc.org |

| Iridium(III) | [CpIrCl₂]₂ | Sodium acetate | Neutral cyclometalated Ir(III) complex. |

| Palladium(II) | Pd(OAc)₂ | Heating in various solvents | Dimeric palladacycle: [Pd(ppy)(μ-OAc)]₂. |

C-H Activation and Functionalization Mediated by Metal Complexes

The cyclometalation process is the initial and crucial step for a wide array of catalytic C-H functionalization reactions. Once the metallacycle is formed, the metal-carbon bond can participate in further transformations, allowing for the construction of more complex molecules.

The mechanism is generally understood to be an electrophilic C-H activation. researchgate.net Kinetic studies involving meta-substituted 2-phenylpyridines have shown that substrates with electron-donating substituents react significantly faster than those with electron-withdrawing groups, which is consistent with an electrophilic attack by the metal center on the C-H bond. researchgate.net

Once the C-H bond is activated, the resulting organometallic intermediate can undergo various coupling reactions:

Hydroarylation: Rhodium complexes derived from 2-phenylpyridine can catalyze the hydroarylation of terminal olefins to yield mono-ortho-alkylated derivatives. researchgate.net

Oxidative Olefination: Cationic Rhodium(III) catalysts can mediate the oxidative coupling of 2-phenylpyridine with alkenes like styrene. acs.org A copper carboxylate is often used as the oxidant in these systems. acs.org

Alkylation and Alkenylation: Rhodium catalysts have been shown to facilitate tandem isomerization-alkylation processes for internal olefins and double alkenylation for internal alkynes using 2-phenylpyridine as the aryl source. researchgate.net

Carboxylation and Halogenation: Palladium catalysis enables the functionalization of the ortho-position with various groups. For instance, electrochemical oxidation conditions using a PdBr₂ catalyst can achieve C-H halogenation of 2-phenylpyridine.

The regioselectivity of these reactions is a key feature. For meta-substituted 2-phenylpyridines, the C-H functionalization typically occurs at the less sterically hindered ortho position. researchgate.net

Ligand Design Strategies for Enhanced Catalytic Activity and Selectivity

The structure of the 2-phenylpyridine ligand itself can be strategically modified to fine-tune the properties of the resulting metal catalyst, thereby enhancing its activity and selectivity. The electronic and steric properties of the ligand have a direct impact on the stability of the metallacycle and the kinetics of the catalytic cycle.

Key strategies in ligand design include:

Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents onto either the pyridine or the phenyl ring can modulate the electron density at the metal center. For instance, in related iridium-catalyzed dehydrogenation of formic acid, electron-donating groups on bipyridine ligands were found to enhance catalytic activity. nih.gov This principle suggests that modifying the 2-phenylpyridine scaffold could similarly influence catalytic efficiency.

Steric Hindrance: Adjusting the steric bulk around the coordinating nitrogen or the C-H activation site can influence selectivity. For example, introducing substituents at the 6-position of the pyridine ring (as in this compound) can alter the coordination geometry and potentially prevent catalyst deactivation pathways.

Extended π-Systems: Incorporating extended π-conjugated systems into the ligand framework can alter the photophysical properties of the complex, which is particularly relevant for photoredox catalysis.

The development of bifunctional ligands, where the ligand itself participates in the bond-breaking and bond-making steps, is an advanced strategy that can significantly lower the activation barrier for C-H cleavage. While not extensively documented for 2-phenylpyridine itself, this concept is a frontier in catalyst design.

Specific Catalytic Transformations Facilitated by this compound Ligands

The hydroamination of alkenes is a highly atom-economical method for synthesizing nitrogen-containing compounds. This transformation is catalyzed by various transition metals, including rhodium, iridium, and platinum. nih.govnih.govrsc.org Research in this area has largely focused on catalysts supported by phosphine-based ligands (such as DPPB or Xantphos derivatives) or other specialized ligand systems. nih.govorganic-chemistry.orgnih.gov While 2-phenylpyridine derivatives are powerful ligands for C-H activation, their application as the primary supporting ligand in catalysts for the hydroamination of aminoalkenes is not widely reported in the current scientific literature.

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) for the safe storage and transport of hydrogen. Its decomposition into H₂ and CO₂ is a critical reaction catalyzed by transition metal complexes. Iridium complexes, in particular, have shown exceptional activity.

Research has demonstrated that an iridium complex featuring a 2-phenylpyridine (ppy) ligand, specifically Cp*IrCl₂(ppy) , is a highly effective catalyst for formic acid dehydrogenation. rsc.org This catalyst system exhibits remarkable performance, achieving a turnover frequency (TOF) of up to 46,000 h⁻¹ at 90 °C. rsc.org This high activity highlights the potential of 2-phenylpyridine-based ligands in this important energy-related application. The catalyst can be immobilized on insoluble N-incorporated polymers, which addresses the common issue of catalyst separation and reusability in homogeneous catalysis. rsc.org

| Catalyst | Ligand Type | Max. TOF (h⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| CpIrCl₂(ppy) | 2-Phenylpyridine | 46,000 | 90 °C | rsc.org |

| [CpIr(bpy-NH₂)Cl]Cl | Amino-functionalized 2,2'-bipyridine | ~31,000 | 80 °C, base-free | nih.gov |

| [Cp*Ir(L)Cl] | N-(quinolin-8-yl)benzenesulfonamide | 29,700 | 60 °C | nih.gov |

Amidation Reactions via C-H Bond Activation

The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Pyridine-containing molecules, such as 2-phenylpyridine and its derivatives, are frequently employed as directing groups to facilitate the selective activation of ortho-C-H bonds on the phenyl ring. This approach has been successfully applied to amidation reactions, forging C-N bonds directly.

Transition metal catalysis, particularly with rhodium and ruthenium, is central to these transformations. In rhodium-catalyzed systems, the pyridine nitrogen atom coordinates to the metal center, positioning it to activate the ortho-C-H bond of the phenyl group through cyclometalation. This forms a key rhodacycle intermediate, which can then react with an amide source to yield the amidated product. This direct C-H activation pathway avoids lengthy synthetic routes that might otherwise be necessary. researchgate.net

Ruthenium complexes have also proven effective in catalyzing the amidation of C-H bonds. Studies using catalysts like cis-[RuII(6,6′-Cl2bpy)2Cl2] have demonstrated efficient amidation of various hydrocarbons, including those with benzylic C-H bonds similar to the methyl group in this compound. cmu.edu These reactions often employ iminoiodanes (such as PhI=NTs) as the nitrogen source. The mechanism is proposed to involve a highly reactive ruthenium-imido species that abstracts a hydrogen atom from the substrate, leading to a carbon-radical intermediate that subsequently forms the C-N bond. cmu.edu This methodology has been shown to be effective for a range of substrates, affording N-substituted sulfonamides in high yields. cmu.edu

The table below summarizes representative research findings on metal-catalyzed amidation of substrates featuring benzylic or sp² C-H bonds, illustrating the conditions and outcomes of these activation methods.

| Catalyst/Reagent | Substrate Example | Amide Source | Yield | Ref |

| Rhodium Complex | 2-Phenylpyridine | Dioxazolone | High | researchgate.net |

| cis-[RuII(6,6′-Cl2bpy)2Cl2] | Ethylbenzene | PhI=NTs | 90% | cmu.edu |

| [RuIII(Me3tacn)(CF3CO2)3·H2O] | Ethylbenzene | PhI(OAc)2/TsNH2 | 89% | cmu.edu |

| cis-[RuII(6,6′-Cl2bpy)2Cl2] | Cumene | PhI=NTs | 88% | cmu.edu |

Photocatalytic Alkylation and Reduction Processes

Photoredox catalysis has emerged as a powerful tool for activating organic molecules using visible light, enabling a variety of transformations under mild conditions. Phenylpyridine derivatives are central to this field, primarily as ligands in highly efficient iridium and ruthenium-based photocatalysts.

In the context of alkylation , palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, where palladacycle intermediates are key to the reaction. rsc.org More broadly, photocatalytic methods have been merged with organocatalysis for the enantioselective alkylation of aldehydes. For instance, the photocatalyst Ir(ppy)3 has been used for the enantioselective coupling of aldehydes with certain benzylic bromides. wikipedia.org While direct photocatalytic alkylation of the this compound ring is a specific application, the foundational chemistry relies on the principles established with the parent 2-phenylpyridine scaffold.

In reduction processes , the iridium complex tris-(2,2'-phenylpyridine)iridium, commonly known as Ir(ppy)3, is a benchmark photocatalyst. wikipedia.org The phenylpyridine ligand plays a crucial role in tuning the photophysical and redox properties of the metal center. Compared to bipyridine ligands, the phenylpyridine ligand is more electron-donating. wikipedia.org This characteristic makes the resulting metal complex more strongly reducing in its excited state. Consequently, Ir(ppy)3 is capable of reducing substrates with high reduction potentials, such as unactivated carbon-iodine bonds, via a direct single-electron transfer (SET) mechanism without the need for a stoichiometric reductant. wikipedia.org The excited catalyst transfers an electron to the substrate, causing fragmentation and oxidizing the catalyst to the Ir(IV) state, which is then returned to its ground state by a sacrificial electron donor in the reaction mixture. wikipedia.org

| Process | Catalyst/System | Function of Phenylpyridine Moiety | Application Example | Ref |

| Alkylation | Ir(ppy)3 / Organocatalyst | Ligand in photocatalyst | Enantioselective coupling of aldehydes with electron-poor benzylic bromides | wikipedia.org |

| Reduction | Ir(ppy)3 | Ligand in a strongly reducing photocatalyst | Reductive dehalogenation of unactivated carbon-iodine bonds | wikipedia.org |

Catalysis in Organic Reactions (Non-Metal-Mediated)

Applications in Heterocyclization Reactions

While transition metals are commonly used, the synthesis of substituted pyridines can also be achieved through non-metal-mediated heterocyclization reactions. These methods often fall under the category of multicomponent reactions (MCRs), where several simple starting materials combine in a one-pot synthesis to form a more complex product. bohrium.comnih.gov

One classic example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. Variations of this reaction can produce a wide array of substituted pyridine derivatives. For the synthesis of a molecule like this compound, appropriate precursors would be chosen. For instance, a reaction involving 4-phenylbut-3-en-2-one (a vinylogous ketone), a β-dicarbonyl compound, and an ammonia source could theoretically lead to the formation of the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine core.

In a modern approach, an efficient protocol for synthesizing functionalized 2,4,6-triaryl pyridines uses aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation. nih.gov While this specific study used Lewis acids, the fundamental principle of constructing the pyridine ring from acyclic precursors without a transition metal catalyst is a key strategy in heterocyclic chemistry. nih.gov

Utilization in Multi-component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple and readily available starting materials. bohrium.comresearchgate.net The synthesis of the pyridine scaffold itself is a prime example of the power of MCRs. Rather than acting as a catalyst, this compound is often the target of such reactions.

An efficient MCR for creating 2,4,6-trisubstituted pyridines involves the reaction of an aromatic ketone, an aromatic aldehyde, and a nitrogen source. nih.gov For example, the synthesis of 2,6-bis(4-methylphenyl)pyridine has been achieved through the aminocyclization of 4-methyl acetophenone (B1666503) with formaldehyde (B43269) and ammonia over solid acid catalysts. elsevierpure.com This type of reaction assembles the pyridine ring in a convergent manner, incorporating substituents from the starting materials directly into the final structure.

The general strategy for forming a 2,6-disubstituted pyridine like this compound via an MCR would involve the condensation of reactants that provide the necessary fragments of the final molecule, as illustrated below.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref |

| Pyridine Synthesis | Aromatic Ketone | Aromatic Aldehyde | HMDS (Nitrogen Source) | 2,4,6-Triaryl Pyridine | nih.gov |

| Pyridine Synthesis | β-Ketoester (2 eq.) | Aldehyde | Ammonia | 1,4-Dihydropyridine | bohrium.com |

Mechanistic Elucidation of Catalytic Processes

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate mechanisms of chemical reactions at a molecular level. It allows researchers to calculate the energetics of intermediates and transition states, providing deep insights into reaction pathways, selectivity, and the role of catalysts.

In the context of reactions involving 2-phenylpyridine derivatives, DFT calculations have been crucial for elucidating mechanisms of C-H bond functionalization. For the palladium-catalyzed direct methylation of 2-phenyl pyridine using peroxides, DFT studies identified the key steps, including C-H bond activation, O-O bond cleavage of the peroxide, and the final reductive elimination that forms the C-C bond. researchgate.net The calculations revealed that a pathway combining a radical mechanism for the formation of a palladium-methyl intermediate followed by a non-radical pathway was the most favorable, aligning well with experimental observations. researchgate.net

Similarly, theoretical studies on the rhodium-catalyzed C-H alkylation of 2-phenylpyridine with diazoalkanes were performed to pre-evaluate different metal catalysts. nih.gov These calculations helped to understand the migratory insertion step and the subsequent release of the functionalized product, ultimately allowing for the rapid identification of suitable reaction conditions. nih.gov DFT analysis of related compounds like 2-amino-6-methylpyridinium has also been used to determine molecular properties such as the HOMO-LUMO energy gap, which provides information about the molecule's electronic structure and reactivity. researchgate.net

The application of DFT extends to understanding the fundamental electronic properties that make certain complexes effective catalysts. For instance, calculations on osmium and ruthenium complexes with phenylpyridine-type ligands have authenticated the significant mixing between metal d-orbitals and ligand π* orbitals, which is key to stabilizing the metal-carbon bonds formed during catalytic cycles. researchgate.net

Spectroscopic Characterization of Catalytic Intermediates

The elucidation of catalytic mechanisms involving this compound and its derivatives hinges on the successful identification and characterization of transient intermediates. Spectroscopic techniques are paramount in providing snapshots of these short-lived species, offering insights into their electronic and structural properties. While direct spectroscopic data for catalytic intermediates of this compound are not extensively detailed in publicly accessible literature, the well-studied nature of the parent compound, 2-phenylpyridine, provides a strong basis for understanding the types of intermediates formed and the methods used for their characterization. Key intermediates in catalytic cycles involving these ligands are often organometallic species, such as cyclometalated complexes.

In catalytic processes, particularly those involving C-H bond activation, cyclometalation is a frequently observed mechanistic step. For instance, in reactions catalyzed by ruthenium, a stable Ru-Caryl σ-bond can form, which strongly influences the regioselectivity of subsequent transformations. rsc.org The characterization of such cyclometalated intermediates is crucial for understanding the reaction pathway.

Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle involves a series of palladium(0) and palladium(II) intermediates. The coordination of the 2-phenylpyridine-type ligand to the palladium center is critical for the stability and reactivity of these species.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful techniques for probing the structure of catalytic intermediates in solution. The chemical shifts of the protons and carbons in the this compound ligand will change significantly upon coordination to a metal center and subsequent transformation into a catalytic intermediate. For example, the formation of a cyclometalated complex would lead to a significant upfield or downfield shift of the phenyl and pyridyl protons, particularly those in close proximity to the metal center.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the coordination of specific functional groups to a metal center and for observing changes in bond vibrations within the ligand framework upon formation of a catalytic intermediate. For example, the C=N stretching frequency of the pyridine ring in this compound would be expected to shift upon coordination to a metal catalyst. While specific data for this compound intermediates is scarce, studies on related systems demonstrate the utility of this technique.

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for detecting and identifying charged catalytic intermediates in the gas phase. This technique can provide the mass-to-charge ratio of transient species, allowing for the determination of their elemental composition and, in some cases, their fragmentation patterns can offer structural clues. Studies on the C-H activation of 2-phenylpyridine catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates have successfully utilized ESI-MS to investigate the intermediate species in the gas phase. rsc.org

The following table summarizes the key spectroscopic techniques and the type of information they provide for the characterization of catalytic intermediates of 2-phenylpyridine derivatives, which can be extrapolated to this compound.

| Spectroscopic Technique | Information Obtained on Catalytic Intermediates |

| ¹H NMR | - Coordination of the ligand to the metal center through changes in proton chemical shifts.- Formation of new bonds (e.g., metal-carbon bonds in cyclometalated species).- Structural information about the intermediate in solution. |

| ¹³C NMR | - Changes in the electronic environment of the carbon atoms upon coordination.- Confirmation of the ligand's binding mode. |

| Infrared (IR) Spectroscopy | - Shifts in vibrational frequencies of functional groups (e.g., C=N of the pyridine ring) upon coordination.- Identification of new bonds formed in the intermediate. |

| Mass Spectrometry (MS) | - Determination of the mass-to-charge ratio of charged intermediates.- Confirmation of the elemental composition of transient species. |

Coordination Chemistry of 2 Methyl 6 Phenylpyridine Based Ligands

Design and Synthesis of 2-Methyl-6-phenylpyridine-Containing Ligands

The versatility of the this compound framework allows for its integration into both chelating and bridging ligands, with further modifications enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The this compound unit can serve as a fundamental building block for more complex ligand systems. As a chelating ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and, upon cyclometalation, through a deprotonated carbon atom of the phenyl ring, forming a stable five-membered ring. This bidentate C^N coordination is a common motif in the design of ligands for various applications.

Bridging ligands incorporating this compound can be designed to link two or more metal centers. wikipedia.org This is often achieved by introducing additional coordinating groups to the ligand backbone. For instance, functionalizing the phenyl ring or the methyl group with donor atoms can create a poly-dentate ligand capable of spanning multiple metal ions. Common bridging atoms and groups include halides, hydroxides, and organic linkers like pyrazine. wikipedia.org The synthesis of such ligands often involves standard organic cross-coupling reactions to append the desired functionalities to the core this compound structure.

The electronic and steric properties of this compound-based ligands can be systematically altered to influence the characteristics of the resulting metal complexes. The introduction of electron-donating or electron-withdrawing substituents on either the phenyl or pyridine ring can modify the HOMO and LUMO energy levels of the complex. nih.govmdpi.com This, in turn, affects the electrochemical and photophysical properties, such as emission color and quantum yield. rsc.orgacs.org For example, adding electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), potentially leading to a red-shift in the emission spectrum. rsc.org

Steric effects also play a crucial role in determining the geometry and stability of the coordination complexes. nih.govnih.gov The methyl group at the 2-position of the pyridine ring in this compound already introduces a degree of steric hindrance that can influence the coordination environment around the metal center. Further increasing the steric bulk, for instance by replacing the methyl group with a larger alkyl group, can enforce specific coordination geometries and prevent unwanted intermolecular interactions that might lead to quenching of luminescence. nih.gov

Complexation with Transition Metals

The rich coordination chemistry of this compound-based ligands is evident in their ability to form stable and functional complexes with a variety of transition metals, most notably platinum(II), iridium(III), and palladium(II).

Platinum(II) complexes featuring cyclometalated 2-phenylpyridine-type ligands have been extensively studied for their unique photophysical properties. uoi.gr The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the this compound-based ligand. researchgate.net This often leads to the formation of a chloro-bridged dimeric precursor, which can then be reacted with other ancillary ligands to yield the final monomeric complex. researchgate.net

The resulting platinum(II) complexes generally adopt a square planar geometry. researchgate.net X-ray crystallography studies have revealed that the cyclometalated this compound ligand and the ancillary ligands coordinate to the platinum(II) center in a distorted square planar arrangement. uoi.gr The presence of the methyl group can influence the bond angles and distances within the coordination sphere.

The electrochemical properties of these complexes are characterized by reversible oxidation and reduction processes, which can be tuned by modifying the ligand structure. The photophysics of these platinum(II) complexes are of particular interest, as they often exhibit strong phosphorescence at room temperature. uoi.gracs.org The emission color can be tuned from blue to red by careful selection of the ancillary ligands and substituents on the this compound framework. researchgate.net

Table 1: Photophysical Data for Selected Platinum(II) Complexes

| Complex | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|

| [Pt(ppy)(2-pyacH)Cl] | 530 (solid state) | 3.20 - 4.86% |

Note: Data is based on similar 2-phenylpyridine (B120327) complexes and is representative. ppy = 2-phenylpyridine; 2-pyacH = picolinic acid; C^N^C = 2,6-diphenylpyridine; L¹ = ancillary ligand.

Iridium(III) complexes are at the forefront of research for organic light-emitting diode (OLED) technology due to their high phosphorescence quantum yields. mdpi.comresearchgate.net160.153.132 Ligands based on this compound are employed to create highly efficient and stable emitters. The synthesis of these octahedral d⁶ complexes often involves the reaction of an iridium(III) precursor, like iridium(III) chloride, with the cyclometalating this compound-based ligands, followed by the introduction of an ancillary ligand. researchgate.net

A key strategy in designing high-performance OLED emitters is the concept of "encapsulation," where the iridium(III) center is shielded by bulky ligands. csic.es This approach minimizes non-radiative decay pathways and enhances the stability of the device. The steric bulk of the this compound ligand contributes to this encapsulation. By incorporating multiple this compound-type ligands or by designing multidentate ligands that wrap around the iridium(III) ion, highly robust and efficient emitters can be achieved. csic.es These encapsulated emitters exhibit improved color purity and operational lifetimes in OLED devices. rsc.org The emission color of these iridium(III) complexes can be precisely tuned by modifying the electronic properties of the ligands. nih.gov

Table 2: Performance of an OLED Device Using a Blue Phosphorescent Iridium(III) Complex

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 28% |

Note: Data is for a high-performance blue phosphorescent OLED and is illustrative of the potential of such complexes. rsc.org

Palladium(II) complexes with 2-phenylpyridine-based ligands have been synthesized and characterized to understand their structural and spectroscopic properties. researchgate.netresearchgate.net The synthesis of these complexes can be achieved by reacting a palladium(II) salt, such as Na₂PdCl₄, with the this compound ligand. unavarra.es Depending on the reaction conditions and the stoichiometry, either monomeric or dimeric complexes can be formed. unavarra.es

Rhodium(I) Complexes and Cyclometalation

The coordination chemistry of this compound and its analogues with rhodium has been a subject of significant interest, particularly concerning cyclometalation reactions. While many stable complexes feature rhodium in the +3 oxidation state, Rh(I) complexes often serve as crucial precursors in the synthesis of these cyclometalated products. The process typically involves the oxidative addition of a C-H bond from the phenyl ring of the ligand to the Rh(I) center, resulting in a more stable Rh(III) hydride intermediate, which can then undergo further reactions.

The synthesis of cyclometalated Rh(III) complexes often starts from Rh(I) precursors. The reaction of organolithium reagents with pentacoordinated Rh(I) chloride complexes can yield trigonal bipyramidal Rh(I) organometallic compounds. mdpi.com The oxidation of such complexes can lead to the formation of unstable Rh(II) intermediates that decompose via homolysis of the Rh-C bond. mdpi.com In the context of cyclometalation, a Rh(I) precursor reacts with a ligand like 2-phenylpyridine to form a five-membered rhodacycle. This transformation showcases the ability of the Rh(I) center to activate the typically inert C-H bond of the ligand's phenyl group.

Nickel(II) Complexes and Direct Base-Assisted Cyclonickelation

The synthesis of organonickel complexes through C-H bond activation is a pivotal area of research, offering a more atom-economical alternative to traditional cross-coupling methods that rely on pre-functionalized substrates. For ligands like 6-phenyl-2,2'-bipyridine, a close analogue of this compound, direct base-assisted cyclonickelation has been established as a viable pathway using Ni(II) precursors. mdpi.comresearchgate.net This method circumvents the need for Ni(0) reagents and oxidative addition from a C-Br bond. mdpi.comresearchgate.net

The process involves the reaction of a Ni(II) salt, such as NiBr₂ or Ni(OAc)₂, with the ligand in a nonpolar medium at elevated temperatures. mdpi.comresearchgate.net A key innovation in this methodology is the use of a synergistic base system, typically a 1:2 mixture of acetate (B1210297) and carbonate, which has proven highly effective. researchgate.net This base combination facilitates the C-H activation step, leading to the formation of a stable, square-planar cyclonickelated complex. mdpi.comresearchgate.net The reaction can be monitored using UV-vis absorption spectroscopy to track the formation of the product. researchgate.net This direct C-H activation approach from a relatively unreactive Ni(II) precursor represents a significant advancement, extending methodologies previously established for noble metals like Rhodium and Palladium to more abundant 3d transition metals. mdpi.com

Structural Characterization of Metal Complexes

Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes involving this compound and related ligands. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

For instance, in complexes with related pyridine-based ligands, X-ray diffraction has been used to confirm the coordination environment around the metal center. Zinc(II) complexes have been shown to adopt distorted tetrahedral or hexa-coordinated geometries depending on the co-ligands present. mdpi.com Similarly, Cadmium(II) complexes have been characterized as hexa-coordinated. mdpi.com In cyclometalated structures, such as those involving Ni(II) or Pd(II), the geometry is typically square planar. researchgate.net The analysis reveals how the ligand coordinates to the metal, for example, acting as a monodentate N-donor or as a bidentate or tridentate ligand in cyclometalated forms. mdpi.comresearchgate.net The crystal structures often reveal characteristic packing arrangements, such as head-to-tail stacking, governed by non-covalent interactions. researchgate.net

| Complex Type | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted Tetrahedral | - | - | mdpi.com |

| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Zn(II) | Hexa-coordinated | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Hexa-coordinated | Monoclinic | P2₁/n | mdpi.com |

| [Ni(dpb)X] (X=Cl, Br, I) | Ni(II) | Square Planar | Monoclinic | P2₁/n | researchgate.net |

NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of metal complexes in solution. libretexts.org

¹H NMR: This is one of the most common methods used. The coordination of a ligand like this compound to a metal center induces significant shifts in the proton resonances compared to the free ligand. In diamagnetic complexes, these shifts provide information about the electronic environment of the protons. For aromatic protons on phenylpyridine-type ligands in Ir(III) complexes, signals typically appear in the range of δ 5.00–9.00 ppm. analis.com.my For paramagnetic complexes, such as those of Ru(III), the shifts can be much larger and are influenced by hyperfine interactions with the unpaired electron(s). nih.gov

¹³C NMR: ¹³C NMR spectra provide information about the carbon skeleton of the complex. The chemical shifts are sensitive to the coordination environment. In paramagnetic complexes, the signals can be significantly broadened, but techniques like ¹H-coupled ¹³C NMR can help in assigning signals by observing characteristic splittings. nih.gov

¹⁵N and ¹⁹⁵Pt NMR: While less common, NMR of other nuclei can provide direct insight into the metal-ligand interaction. ³¹P NMR is particularly useful for complexes containing phosphine (B1218219) co-ligands, where P-H and P-C coupling constants can help elucidate the structure. libretexts.org For platinum complexes, ¹⁹⁵Pt NMR can directly probe the platinum's chemical environment.

NMR is also crucial for studying dynamic processes in solution, such as fluxionality. libretexts.org

| Nucleus | Typical Application | Observed Characteristics | Reference |

|---|---|---|---|

| ¹H | Characterization of ligand environment | Coordination-induced shifts; aromatic signals for phenylpyridine ligands in Ir(III) complexes at δ 5.00-9.00 ppm | libretexts.organalis.com.my |

| ¹³C | Elucidation of carbon framework | Shifts indicative of coordination; signal broadening in paramagnetic species | libretexts.orgnih.gov |

| ³¹P | Study of phosphine-containing complexes | Analysis of P-H couplings for structural information | libretexts.org |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of coordination and organometallic compounds. uvic.ca It allows for the determination of the molecular weight of the complex by observing the molecular ion peak ([M]⁺ or [M]⁻). For charged complexes, ESI-MS can detect the complex ion directly. For example, the ESI-MS spectrum of a cationic Ir(III) complex displayed a peak at m/z = 823, corresponding to the complex ion. analis.com.my The isotopic distribution pattern of the molecular ion peak is also a key diagnostic tool, as it must match the theoretical pattern based on the natural abundance of the isotopes of the elements in the complex, particularly the metal. nih.gov This technique can also provide information about fragmentation pathways, which can offer additional structural clues. uvic.ca

Photophysical Properties of Metal Complexes

Metal complexes of 2-phenylpyridine and its derivatives are renowned for their interesting photophysical properties, particularly their luminescence. These properties are highly tunable based on the choice of metal, the substituents on the phenylpyridine ligand, and the nature of ancillary ligands.

The electronic absorption spectra of these complexes typically feature intense bands in the UV region, which are assigned to spin-allowed π-π* intraligand (IL) transitions. In the visible region, weaker, broad bands are often observed, which are attributed to spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) transitions. analis.com.mynih.gov

Many d⁶ and d⁸ metal complexes with these ligands, especially those of Iridium(III) and Platinum(II), are phosphorescent at room temperature. nih.gov This emission originates from a triplet excited state, which has a mixed ³MLCT/³ILCT character. nih.gov The emission color can be tuned across the visible spectrum. For example, cycloplatinated(II) complexes with 2-vinylpyridine (B74390) have been reported to show structured emission bands in the yellow-orange region. nih.gov The emission quantum yields (Φ) and excited-state lifetimes (τ) are sensitive to the molecular structure and the surrounding environment. For instance, some copper(I) complexes are weak emitters in solution but exhibit strong luminescence in the solid state with high quantum yields. rsc.org

| Complex Type | Property | Observation | Reference |

|---|---|---|---|

| Ir(III) Phenylpyridine | Absorption (Visible) | Weak, broad bands from MLCT transitions | analis.com.my |

| Pt(II) Vinylpyridine | Emission | Structured bands in yellow-orange region (λem ≈ 550 nm) | nih.gov |

| Pt(II) Vinylpyridine | Emission Character | Mixed ³ILCT/³MLCT | nih.gov |

| Cu(I) Phosphine | Solid-State Emission | Strong blue-greenish emission (Φ = 0.46) | rsc.org |

Luminescence and Emission Characteristics

The luminescence of metal complexes derived from this compound is a key area of investigation, with platinum(II) and iridium(III) complexes being prominent examples. These complexes typically exhibit phosphorescence, a result of strong spin-orbit coupling introduced by the heavy metal centers, which facilitates intersystem crossing from the singlet to the triplet excited state.

The emission color of these complexes can be tuned by modifying the ancillary ligands coordinated to the metal center alongside the this compound ligand. For instance, cyclometalated platinum(II) complexes containing 2-phenylpyridine and its derivatives have been shown to emit in the green to red region of the visible spectrum. uoi.grnih.gov In degassed acetone (B3395972) solutions, mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine have been observed to emit between 475–580 nm, although with very low quantum yields (Φ ~ 0.05–0.17 %). nih.gov In the solid state, these same complexes can exhibit a significant enhancement in emission, with a green luminescence centered at approximately 530 nm and quantum yields ranging from 3.20–4.86 %. nih.gov

Iridium(III) complexes featuring phenylpyridine-type ligands are also known for their strong luminescence. For example, iridium(III) complexes with styrene-modified phenylpyridine ligands have been reported to be green emitters. rsc.org The emission characteristics are largely determined by the nature of the lowest-lying triplet excited state, which can be a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. The introduction of substituents on the phenylpyridine scaffold, such as fluorine atoms, can lead to a blue shift in the emission.

| Complex Type | Medium | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| trans-N,N-[Pt(ppy)(PCA)Cl] | Degassed Acetone | 475–580 | ~ 0.05–0.17 % | nih.gov |

| trans-N,N-[Pt(ppy)(PCA)Cl] | Solid State | ~ 530 | 3.20–4.86 % | nih.gov |

| Ir(ppy-VB)₂(acac) | Not specified | Green Emission | Not specified | rsc.org |

| Ir(ppy-VB)₂(Stpip) | Not specified | Green Emission | Not specified | rsc.org |

Excited-State Lifetimes and Quenching Studies

The excited-state lifetime is a critical parameter that governs the efficiency and application of luminescent metal complexes. For phosphorescent emitters, longer lifetimes can sometimes lead to increased efficiency, but can also make the excited state more susceptible to quenching by other molecules, such as oxygen.

Studies on cyclometalated iridium(III) complexes have shown that excited-state lifetimes can be in the microsecond scale. nih.gov For the archetypal complex [Ir(ppy)₂(bpy)]⁺, the luminescence decay is attributed to the deactivation of the lowest ³MLCT excited state and exhibits a lifetime of 0.3 µs in oxygen-free acetonitrile. acs.org The lifetime of the excited state can be influenced by the solvent environment and the presence of quenchers. For instance, the decay time of a ³LLCT(A) state in one iridium complex was observed to decrease with an increasing dielectric constant of the solvent, indicating a mixing of some MLCT character. researchgate.net

| Complex | Solvent | Lifetime (τ) | Notes | Reference |

| [Ir(ppy)₂(bpy)]⁺ | Oxygen-free Acetonitrile | 0.3 µs | Deactivation of ³MLCT state | acs.org |

| Iridium Complex | Toluene | 4.8 ns | Dissipative ppy → bpy ILET | researchgate.net |

| Iridium Complex | DMSO | 2 ps | Dissipative ppy → bpy ILET | researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs)

The vibrant luminescence and high quantum efficiencies of some phenylpyridine-based metal complexes make them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net Both platinum(II) and iridium(III) complexes have been successfully employed in the fabrication of efficient OLEDs.

The performance of an OLED is characterized by its external quantum efficiency (EQE), luminous efficiency, and color purity. The emission color of the OLED can be tuned by changing the chemical structure of the emitter. For instance, tris(2-phenylpyridine)iridium (B1451540) (Ir(ppy)₃) is a widely used green phosphorescent emitter in OLEDs. researchgate.net The introduction of electron-withdrawing or -donating groups on the phenylpyridine ligand can shift the emission to the blue or red regions of the spectrum, respectively.

While specific data on OLEDs using this compound complexes is limited in the provided results, the general strategies for improving OLED performance with related compounds are relevant. For example, using host materials with suitable energy levels to facilitate efficient energy transfer to the guest emitter is crucial. The concentration of the dopant emitter in the host matrix also plays a significant role in device performance, as aggregation at high concentrations can lead to quenching and a decrease in efficiency. researchgate.net Recent research has focused on developing near-infrared (NIR) OLEDs, and strategies such as extending the π-conjugation of the ligands are being explored to achieve emission at longer wavelengths. nih.gov

| Emitter Type | Application | Key Performance Metric | Reference |

| Platinum(II) Complexes | OLEDs | Color-stable and efficient devices | researchgate.net |

| Iridium(III) Complexes | OLEDs | High external quantum efficiency | researchgate.net |

| Ir(ppy)₃ | Green OLEDs | Widely used efficient green phosphor | researchgate.net |

| Near-Infrared Emitters | NIR OLEDs | Emission at longer wavelengths | nih.gov |

Biological Activities and Medicinal Chemistry Research of 2 Methyl 6 Phenylpyridine Derivatives

Neuropharmacological Activities

Derivatives of 2-methyl-6-phenylpyridine have been extensively studied for their impact on the central nervous system, demonstrating a variety of activities that suggest therapeutic potential for neurological and psychiatric disorders.

2-Methyl-6-(phenylethynyl)pyridine, commonly known as MPEP, has been identified as a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov In studies using recombinant cells expressing human mGluR5a, MPEP effectively inhibited quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of 36 nM. nih.gov This selective antagonism is a key feature of MPEP, as it shows no significant agonist or antagonist activity at other mGlu receptor subtypes, including mGlu1b, mGlu2, mGlu3, mGlu4a, mGlu6, mGlu7b, and mGlu8a, at concentrations up to 100 µM. nih.govmedchemexpress.com Furthermore, electrophysiological recordings have confirmed its selectivity, with no significant effects observed on human NMDA, rat AMPA, or human kainate receptor subtypes. nih.gov MPEP acts as a noncompetitive antagonist, providing a valuable tool for investigating the physiological and pathological roles of mGluR5. medchemexpress.com

Table 1: MPEP Activity at Metabotropic Glutamate Receptors

| Receptor Subtype | Activity | Concentration |

|---|---|---|

| Human mGluR5a | Antagonist (IC50 = 36 nM) | 36 nM |

| Human mGluR1b | No agonist or antagonist activity | Up to 30 µM |

| Human mGlu2, -3, -4a, -7b, -8a | No agonist or antagonist activity | 100 µM |

| Human mGlu6 | No agonist or antagonist activity | 10 µM |

Preclinical studies have provided evidence for the antidepressant and anxiolytic-like effects of MPEP. medchemexpress.comwikipedia.org In animal models, MPEP has been shown to produce effects indicative of anxiolytic activity. medchemexpress.com For instance, in the four-plate test in mice, MPEP significantly increased the number of punished crossings. medchemexpress.com In the tail suspension test, a common model for screening antidepressant activity, MPEP was found to decrease the immobility time in mice, with an efficacy comparable to the antidepressant drug imipramine. medchemexpress.com These findings suggest that the modulation of mGluR5 by antagonists like MPEP could be a viable strategy for the development of novel treatments for anxiety and depression. medchemexpress.com

Table 2: Anxiolytic and Antidepressant-like Effects of MPEP in Animal Models

| Test | Species | Effect |

|---|---|---|

| Four-plate test | Mice | Increased punished crossings |

| Tail suspension test | Mice | Decreased immobility time |

Research indicates that mGluR5 antagonists, including MPEP, can modulate processes related to opioid dependence and withdrawal. wikipedia.orgif-pan.krakow.pl Studies have shown that MPEP can ameliorate symptoms of morphine tolerance. if-pan.krakow.pl Furthermore, it has been demonstrated to reduce the effects of morphine withdrawal. wikipedia.org This is significant as glutamatergic systems are known to play a crucial role in the phenomena associated with drug-seeking behavior. if-pan.krakow.pl In addition to its effects on opioid dependence, MPEP has also been shown to reduce the self-administration of other drugs of abuse, such as nicotine, cocaine, and ethanol (B145695) in animal studies. wikipedia.orgnih.govjohnshopkins.edu

The neuropharmacological profile of MPEP is further characterized by its interactions with other key receptor systems. While highly selective for mGluR5, MPEP also acts as a weak NMDA antagonist. wikipedia.org There is evidence of a functional interaction between mGluR5 and NMDA receptors within the same neuronal populations. wikipedia.org This interaction is relevant to the development of opioid tolerance, where the NMDAR/nNOS/CaMKII pathway plays a critical role. nih.gov A physical association between μ-opioid receptors (MORs) and NMDARs has been demonstrated, suggesting a basis for their cross-regulation. nih.govresearchgate.net The effects of MPEP on morphine withdrawal are likely influenced by a direct interaction between mGluR5 and the μ-opioid receptor. wikipedia.org This complex interplay between glutamate and opioid receptor systems is a key area of investigation for understanding the mechanisms of pain, addiction, and analgesia. nih.gov

Antimicrobial and Anticancer Properties

Beyond their neuropharmacological activities, derivatives of the pyridine (B92270) scaffold, to which this compound belongs, have been investigated for their potential as antimicrobial and anticancer agents. tandfonline.comnih.gov Pyridine and its derivatives are integral components of many synthetic drugs and have shown promise in the development of new chemotherapeutic agents.

Newly synthesized pyridine derivatives have been evaluated for their antibacterial and antitumor activities. tandfonline.com For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were designed and synthesized, demonstrating in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.govnih.gov One compound from this series, designated 5l, emerged as particularly potent, with IC50 values comparable to the established anticancer drug Doxorubicin. nih.govnih.gov This compound was found to induce apoptosis in HCT-116 cells, as evidenced by changes in the expression of key apoptotic proteins, and it also disrupted the cell cycle. nih.govnih.gov Other studies on different classes of pyridine derivatives have also reported promising antimicrobial and anticancer activities, highlighting the versatility of the pyridine core in medicinal chemistry. mdpi.com

Table 3: Anticancer Activity of Compound 5l

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |

| HCT-116 (Colon cancer) | 2.71 ± 0.16 |

Investigational Applications in Drug Development and as Pharmacophores

The 2-phenylpyridine (B120327) scaffold is a significant structure in medicinal chemistry and drug design. wikipedia.orgmdpi.com Pyridine-based rings are one of the most widely utilized heterocyclic structures in the development of therapeutic agents. nih.gov Derivatives of 2-phenylpyridine are explored for a range of biological activities and are used as precursors for various functional molecules. wikipedia.orgmdpi.com For instance, certain 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and investigated for their potential as insecticides. mdpi.com

In the field of materials science, 2-phenylpyridine and its derivatives are of interest as precursors for creating highly fluorescent metal complexes. These complexes, such as tris(2-phenylpyridine)iridium (B1451540), are valuable in the development of organic light-emitting diodes (OLEDs). wikipedia.org The core structure of 2-phenylpyridine is also a component of more complex heterocyclic systems, like 1,6-naphthyridin-2(1H)-ones, which are investigated for a variety of biomedical applications, including as antitumor agents. mdpi.com The versatility of the phenylpyridine structure makes it a valuable pharmacophore for designing molecules with specific biological targets. nih.govsemanticscholar.org

Toxicity and Neurotoxicological Studies

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine that is among the most abundant formed in meat cooked at high temperatures. nih.govwikipedia.org While extensively studied for its carcinogenic properties, research has also shed light on its neurotoxic potential. nih.govresearchgate.net Studies have shown that PhIP and its primary metabolite, N-OH-PhIP, are selectively toxic to dopaminergic neurons in primary mesencephalic cultures from rat embryos. nih.govoup.comnih.gov

This selective toxicity results in a reduction in the percentage of dopaminergic neurons and a decrease in neurite length in the surviving neurons. nih.govoup.com This effect is significant because the loss of dopaminergic neurons in the substantia nigra region of the brain is a primary characteristic of Parkinson's disease. oup.com The structural similarity of PhIP and its metabolites to known dopaminergic neurotoxicants like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been noted as a possible basis for its neurotoxic activity. nih.govwikipedia.org However, another major metabolite, 4'-OH-PhIP, did not show significant neurotoxicity in these studies. nih.govoup.com

Table 1: Effects of PhIP and its Metabolites on Dopaminergic Neurons

| Compound | Effect on Dopaminergic Neurons | Neurite Length |

| PhIP | Selectively Toxic | Decreased |